Hydroxytanshinone IIA

Descripción general

Descripción

Hydroxytanshinone IIA is a naturally occurring compound derived from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound belongs to the class of abietane-type norditerpenoid quinones and has been traditionally used in Chinese medicine for its therapeutic properties. This compound exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and antitumor effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Hydroxytanshinone IIA can be synthesized through various chemical reactions involving the precursor compounds found in Salvia miltiorrhiza. The synthetic route typically involves the cyclization of geranylgeranyl diphosphate (GGPP) to form miltiradiene, which is then modified through a series of oxidation and reduction reactions to produce hydroxytanshinone . Specific reaction conditions, such as temperature, pH, and the presence of catalysts, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of hydroxytanshinone often involves the extraction and purification of the compound from the roots of Salvia miltiorrhiza. Techniques such as supercritical fluid extraction, high-speed counter-current chromatography, and vacuum liquid phase extraction are commonly employed to isolate and purify hydroxytanshinone on a large scale .

Análisis De Reacciones Químicas

Types of Reactions

Hydroxytanshinone IIA undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert hydroxytanshinone into more reduced forms of tanshinones.

Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions, such as solvent choice, temperature, and reaction time, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of hydroxytanshinone, each exhibiting distinct pharmacological properties .

Aplicaciones Científicas De Investigación

Anticancer Properties

Hydroxytanshinone IIA exhibits significant anticancer effects across various cancer types. It has been shown to inhibit cell proliferation and induce apoptosis in non-small cell lung cancer (NSCLC) by downregulating the expression of SIX1, a gene associated with glycolysis and tumor growth. Studies indicate that treatment with this compound leads to decreased levels of pyruvate kinase isozyme M2 (PKM2), hexokinase 2, and lactate dehydrogenase A (LDHA), which are critical for cancer cell metabolism .

Case Study: NSCLC

- Method : this compound was administered at a dose of 20 mg/kg in a mouse model.

- Outcome : Significant reduction in tumor size and improved survival rates were observed, correlating with decreased glycolytic activity in cancer cells .

Neuroprotective Effects

This compound demonstrates potential neuroprotective properties, particularly in models of Alzheimer's disease (AD). Research has identified various metabolites of Tanshinone IIA that may contribute to neuroprotection by modulating oxidative stress and inflammation in neuronal cells.

Study Findings

- Method : Rats were treated with Tanshinone IIA, and metabolites were analyzed using UHPLC-Q-Exactive Qrbitrap mass spectrometry.

- Results : The study identified 37 metabolites that suggest a complex metabolic pathway contributing to neuroprotection against AD .

Cardiovascular Applications

This compound is also noted for its cardiovascular protective effects. It has been shown to regulate oxidative stress and inhibit platelet aggregation, which are crucial factors in preventing cardiovascular diseases.

Data Table: Cardiovascular Effects

Anti-inflammatory and Antioxidant Activities

This compound has been recognized for its anti-inflammatory and antioxidant properties. These activities are essential in managing chronic diseases where inflammation plays a key role.

Research Insights

Mecanismo De Acción

Hydroxytanshinone IIA exerts its effects by targeting multiple molecular pathways. It directly binds to alpha-enolase, an enzyme associated with glycolysis, resulting in the suppression of its activity. This inhibition leads to the blockade of the glycolytic pathway and a decrease in glycolysis products, ultimately altering the expression of hypoxia-inducible factor 1-alpha (HIF-1α). Additionally, hydroxytanshinone negatively regulates the expression of HIF-1α by altering the phosphorylation of AMP-activated protein kinase (AMPK) .

Comparación Con Compuestos Similares

- Tanshinone I

- Tanshinone IIA

- Tanshinone IIB

- Cryptotanshinone

Compared to these similar compounds, hydroxytanshinone is unique in its ability to inhibit alpha-enolase and modulate the glycolytic pathway. This distinct mechanism of action contributes to its specific therapeutic effects, particularly in the context of hypoxia-related angiogenesis and tumorigenesis .

Actividad Biológica

Hydroxytanshinone IIA (HTIIA) is a bioactive compound derived from Salvia miltiorrhiza, commonly known as Danshen. It has garnered significant attention in recent years for its diverse biological activities, particularly in the fields of cancer therapy, cardiovascular health, and metabolic regulation. This article delves into the biological activity of HTIIA, supported by data tables, case studies, and detailed research findings.

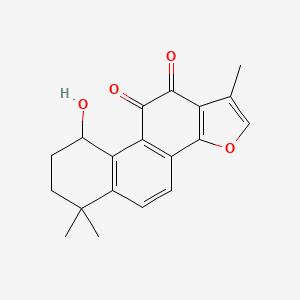

This compound has the chemical formula and is classified as a diterpenoid quinone. Its structure includes multiple hydroxyl groups that contribute to its biological potency.

-

Anticancer Activity :

- Inhibition of Cell Proliferation : HTIIA has been shown to inhibit cell growth in various cancer types, including non-small cell lung cancer (NSCLC), ovarian cancer, and hepatocellular carcinoma. The mechanism involves downregulation of glycolytic enzymes and apoptotic pathways.

- Case Study : A study demonstrated that HTIIA reduced the expression of SIX1, a transcription factor associated with poor prognosis in NSCLC patients. This reduction led to decreased levels of pyruvate kinase isozyme M2 and hexokinase 2, inhibiting glycolysis and cell proliferation in A549 cells .

-

Anti-Angiogenic Effects :

- HTIIA exhibits potent anti-angiogenic properties by inhibiting endothelial cell proliferation and migration. This effect is crucial in cancer therapy as it prevents tumor growth by limiting blood supply.

- Research Finding : In vitro studies showed that HTIIA inhibited the activity of hypoxia-inducible factor-1α (HIF-1α), leading to reduced expression of vascular endothelial growth factor (VEGF) .

-

Cardiovascular Protection :

- HTIIA has been recognized for its protective effects against ischemic injury and oxidative stress in cardiovascular tissues. It enhances endothelial function and reduces oxidative stress markers.

- Data Table 1 : Summary of Cardiovascular Effects

Pharmacokinetics and Metabolism

HTIIA undergoes significant metabolic transformations primarily through hydroxylation and dehydrogenation pathways. Studies utilizing zebrafish models have shown that hydroxylation is the predominant metabolic pathway for HTIIA, aligning with findings from mammalian studies .

Clinical Implications

The clinical relevance of HTIIA extends beyond its anticancer properties. Its ability to modulate metabolic pathways suggests potential applications in treating metabolic disorders such as diabetes and obesity.

Propiedades

IUPAC Name |

9-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-9-8-23-18-10-4-5-11-15(12(20)6-7-19(11,2)3)14(10)17(22)16(21)13(9)18/h4-5,8,12,20H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCWCCRFMPIOAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C(CCC4(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314884 | |

| Record name | Hydroxytanshinone IIA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxytanshinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18887-18-8 | |

| Record name | Hydroxytanshinone IIA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18887-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxytanshinone IIA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxytanshinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187 °C | |

| Record name | Hydroxytanshinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known metabolic pathways of Hydroxytanshinone IIA in rats?

A1: Research suggests two primary metabolic pathways for this compound in rats: hydroxylation and dehydrogenation. These reactions lead to the formation of various metabolites, including Tanshinone IIB, Przewaquinone A, and several glucuronide conjugates. Notably, a significant portion of this compound undergoes hydrogenation, potentially catalyzed by NAD(P)H: quinone acceptor oxidoreductase (NQO), leading to the formation of semiquinone glucuronide conjugates. These conjugates, particularly M9 and M12, constitute major metabolites identified in rat bile, indicating bile as the primary excretion route for this compound and its metabolites. []

Q2: How does this compound interact with α-enolase and what are the downstream effects?

A2: this compound directly binds to α-enolase, a key enzyme in the glycolytic pathway. [] This binding inhibits the enzymatic activity of α-enolase, effectively blocking the glycolytic pathway and reducing the production of glycolysis products. Consequently, this inhibition influences the expression of HIF-1α, a transcription factor crucial in regulating cellular responses to hypoxia, including angiogenesis. []

Q3: Can you describe the structural features of this compound and its spectroscopic data?

A3: this compound (also known as 3-Hydroxytanshinone) is a naturally occurring diterpene quinone found in Salvia species. While the provided abstracts do not detail the specific molecular formula, weight, or complete spectroscopic data, they mention its structural similarity to other tanshinones. The "hydroxy" prefix and "IIA" designation suggest the presence of a hydroxyl group in its structure, distinguishing it from other tanshinones like Tanshinone IIA. [, , ]

Q4: What analytical techniques are commonly employed for the detection and quantification of this compound and its metabolites?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) emerges as a prominent technique for the simultaneous determination of this compound and its metabolites. [, ] This method offers high sensitivity and selectivity, enabling the identification and quantification of these compounds in complex biological matrices like liver microsomes, plasma, urine, bile, and feces. [, ]

Q5: How is the formation of this compound metabolites influenced by the cytochrome P450 enzyme system?

A5: While the provided abstracts don't specify the direct involvement of specific cytochrome P450 enzymes in this compound metabolism, they highlight the significance of liver microsomes in this process. [] Liver microsomes are known to be rich in cytochrome P450 enzymes, suggesting their potential role in the hydroxylation and dehydrogenation reactions observed during this compound metabolism. Further research is needed to elucidate the specific cytochrome P450 enzymes involved and their kinetic parameters.

Q6: Has this compound demonstrated any potential in inhibiting tumor growth or angiogenesis?

A7: Research suggests that this compound exhibits anti-tumor properties and influences angiogenesis. [] Notably, it has been shown to inhibit HIF-1α activity, a key regulator of angiogenesis and tumor metabolism in hypoxic conditions. [] By suppressing HIF-1α expression, this compound indirectly inhibits the expression of Vascular Endothelial Growth Factor (VEGF), a crucial signaling protein involved in angiogenesis. [] These findings indicate its potential as a therapeutic agent for targeting hypoxia-related angiogenesis and tumorigenesis.

Q7: Are there any known natural sources for this compound?

A8: this compound has been identified as a natural constituent in several Salvia species, particularly Salvia miltiorrhiza, also known as Danshen, a herb used in traditional Chinese medicine. [, , ] These studies emphasize its presence alongside other tanshinones, signifying the rich chemical diversity of this plant and its potential as a source of bioactive compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.